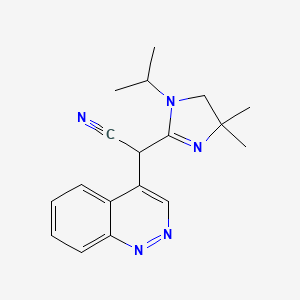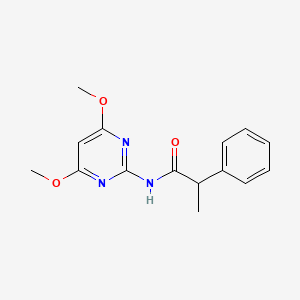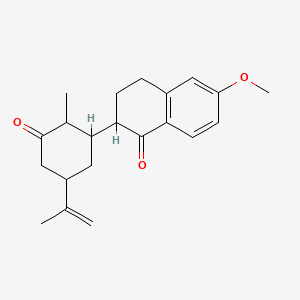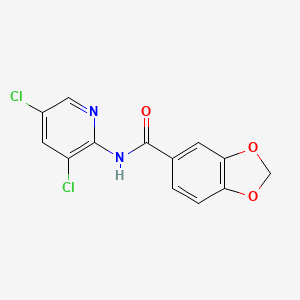
4-cinnolinyl(1-isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cinnolinyl(1-isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)acetonitrile is a complex organic compound that features a cinnoline ring fused with an imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cinnolinyl(1-isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)acetonitrile typically involves multi-step organic reactions. The process begins with the preparation of the cinnoline ring, followed by the introduction of the imidazole moiety. Key steps include:
Formation of the Cinnoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Imidazole Moiety: This involves the reaction of the cinnoline derivative with an imidazole precursor under controlled conditions to ensure regioselectivity and yield optimization.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-cinnolinyl(1-isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the cinnoline and imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
4-cinnolinyl(1-isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-cinnolinyl(1-isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
類似化合物との比較
Similar Compounds
4-cinnolinyl(1-isopropyl-4,5-dihydro-1H-imidazol-2-yl)acetonitrile: Lacks the dimethyl substitution on the imidazole ring.
4-cinnolinyl(1-isopropyl-4,4-dimethyl-1H-imidazol-2-yl)acetonitrile: Similar structure but with variations in the hydrogenation state of the imidazole ring.
Uniqueness
The unique structural features of 4-cinnolinyl(1-isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)acetonitrile, such as the dimethyl substitution and the specific hydrogenation state, contribute to its distinct chemical and biological properties. These features may enhance its stability, reactivity, and interaction with biological targets compared to similar compounds.
特性
分子式 |
C18H21N5 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
2-cinnolin-4-yl-2-(5,5-dimethyl-3-propan-2-yl-4H-imidazol-2-yl)acetonitrile |
InChI |
InChI=1S/C18H21N5/c1-12(2)23-11-18(3,4)21-17(23)14(9-19)15-10-20-22-16-8-6-5-7-13(15)16/h5-8,10,12,14H,11H2,1-4H3 |
InChIキー |
VSRSEEBAEOQGAW-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CC(N=C1C(C#N)C2=CN=NC3=CC=CC=C32)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![phenyl 2-(3-phenyl-1H-[1]benzofuro[3,2-c]pyrazol-1-yl)ethyl ether](/img/structure/B13370021.png)
![N-{3-[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine](/img/structure/B13370029.png)
![N,N-dimethyl-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13370036.png)
![2-[1-Hydroxy-3-oxo-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile](/img/structure/B13370038.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B13370051.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370061.png)
![4-[3-(2-chloro-1-ethyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B13370062.png)



![1-(5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-4-methylpiperazine](/img/structure/B13370091.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13370092.png)

